molecular formula C26H36N4O6S2 B2685211 ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 449781-95-7

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2685211
CAS No.: 449781-95-7
M. Wt: 564.72
InChI Key: VKKMYQIWOUTTSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the subsequent attachment of the sulfamoyl and benzamido groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered chemical properties .

Scientific Research Applications

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O6S2/c1-6-36-26(33)29-12-11-20-21(15-29)37-25(22(20)23(27)31)28-24(32)18-7-9-19(10-8-18)38(34,35)30(13-16(2)3)14-17(4)5/h7-10,16-17H,6,11-15H2,1-5H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKMYQIWOUTTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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